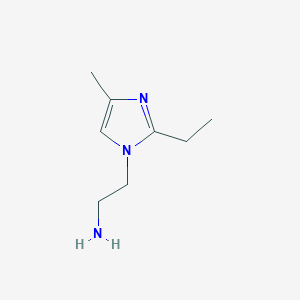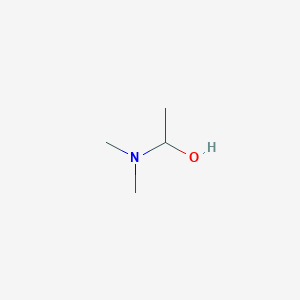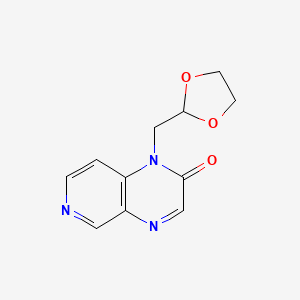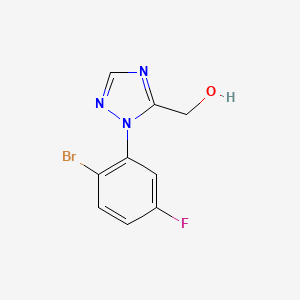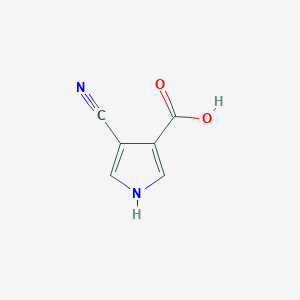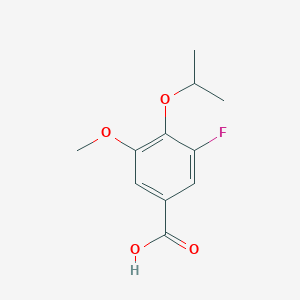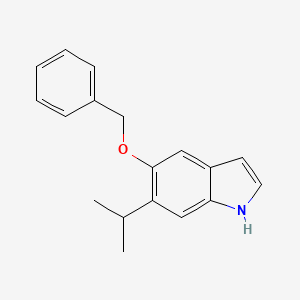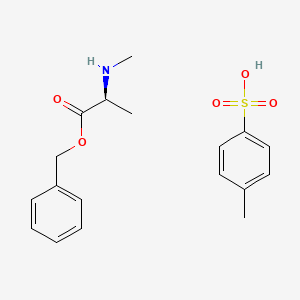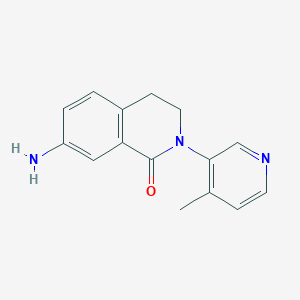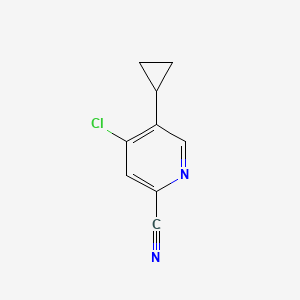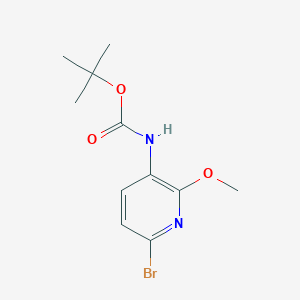
tert-butyl N-(6-bromo-2-methoxypyridin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(6-bromo-2-methoxypyridin-3-yl)carbamate is an organic compound with the molecular formula C12H15BrN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a bromine atom at the 6-position, and a methoxy group at the 2-position of the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-bromo-2-methoxypyridin-3-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Methoxylation: The methoxy group can be introduced at the 2-position through a nucleophilic substitution reaction using methanol and a suitable base.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-(6-bromo-2-methoxypyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the presence of the Boc protecting group.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amino compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include 3-amino-6-substituted-2-methoxypyridines.
Deprotection: The major product is 3-amino-6-bromo-2-methoxypyridine.
Aplicaciones Científicas De Investigación
tert-butyl N-(6-bromo-2-methoxypyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(6-bromo-2-methoxypyridin-3-yl)carbamate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then participate in hydrogen bonding and electrostatic interactions with biological targets. The bromine atom and methoxy group can also influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-6-bromo-2-methoxypyridine: Lacks the Boc protecting group, making it more reactive but less stable.
3-Bromo-2-methoxypyridine: Lacks the amino group, reducing its potential for hydrogen bonding and interactions with biological targets.
3-Boc-amino-2-methoxypyridine: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Uniqueness
tert-butyl N-(6-bromo-2-methoxypyridin-3-yl)carbamate is unique due to the combination of the Boc-protected amino group, bromine atom, and methoxy group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C11H15BrN2O3 |
|---|---|
Peso molecular |
303.15 g/mol |
Nombre IUPAC |
tert-butyl N-(6-bromo-2-methoxypyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)13-7-5-6-8(12)14-9(7)16-4/h5-6H,1-4H3,(H,13,15) |
Clave InChI |
RZIZUMLBXYLZJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(p-Nitrophenyl)-8-methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepine](/img/structure/B8287590.png)
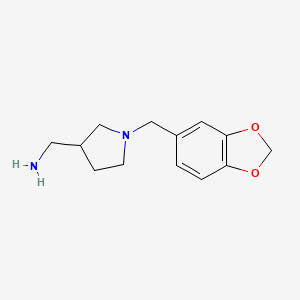
![3-(4-Nitrobenzyl)isothiazolo[5,4-d]pyrimidin-4-amine](/img/structure/B8287601.png)
